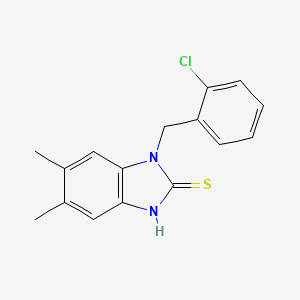![molecular formula C20H25N5O2 B5543047 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule featuring a pyrimidine core substituted with piperazine and pyrrolidine rings, which are further modified with methoxybenzoyl groups. Such structures are commonly explored for their biological activities and potential as therapeutic agents.
Synthesis Analysis
The synthesis of complex molecules related to the specified compound typically involves multi-step organic reactions, including the formation of piperazine and pyrrolidine rings, followed by their functionalization with methoxybenzoyl groups. The specific synthesis routes depend on the desired substitution pattern and the functional groups involved. For instance, compounds with similar structures have been synthesized through reductive amination, amide hydrolysis, and N-alkylation steps (Li Guca, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound, suggesting potential for interaction with biological targets. The attachment of piperazine and pyrrolidine rings introduces flexibility and additional sites for potential biological interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the molecular structures of these compounds (S. Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by its functional groups. The presence of a methoxybenzoyl group can undergo electrophilic aromatic substitution reactions. Moreover, the piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions, given their nitrogen atoms' lone pairs.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and stability under various conditions are crucial for handling and application in research and development. For example, stability studies of analogous compounds have shown that pH, temperature, and the presence of catalytic agents can significantly affect their stability (I. Muszalska & Szymon Bereda, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research focuses on the synthesis of novel compounds with potential biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic properties. These compounds, including variations with piperazine and pyrimidine structures, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Stability and Pharmacokinetics
Studies on the stability of analgesic compounds, including those with piperazine and pyrimidine structures, have utilized high-performance liquid chromatography (HPLC) methods. These studies provide insights into the stability and degradation of compounds under various conditions, which is crucial for the development of pharmaceuticals (Muszalska & Bereda, 2008).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of pyridine derivatives have been explored, revealing compounds with variable and modest activity against bacterial and fungal strains. Such studies contribute to the ongoing search for new antimicrobial agents, especially in the face of rising antibiotic resistance (Patel, Agravat, & Shaikh, 2011).
Antitumor Agents
Research has also extended to the synthesis of polymethoxylated fused pyridine ring systems as antitumor agents. These compounds have been screened for in-vitro antitumor activity, showing effectiveness against various tumor cell lines. This highlights the potential of such compounds in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).
Imaging and Receptor Studies
Compounds with structures similar to "4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" have been developed for imaging cerebral adenosine A2A receptors with PET, demonstrating the potential for use in neurological research and diagnostics (Zhou et al., 2014).
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-17-6-4-5-16(15-17)19(26)24-13-11-23(12-14-24)18-7-8-21-20(22-18)25-9-2-3-10-25/h4-8,15H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDRBBQJLRUMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)
![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)